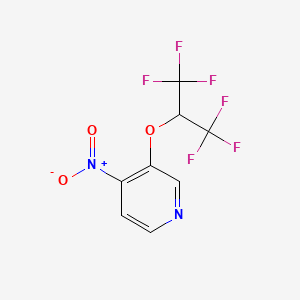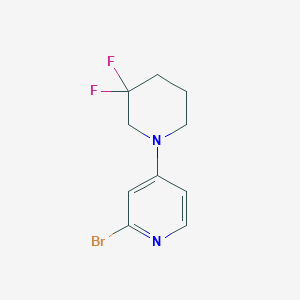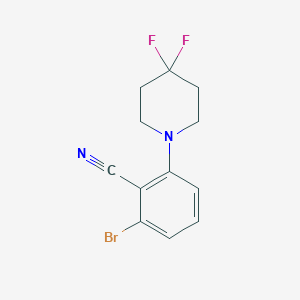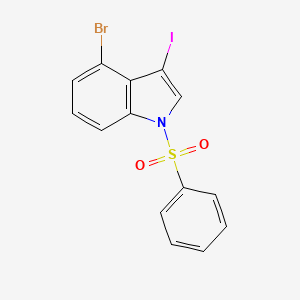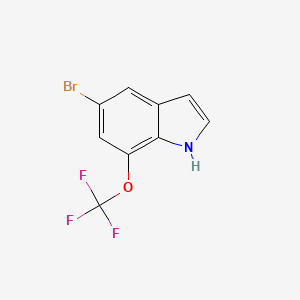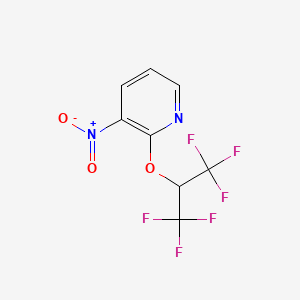![molecular formula C11H13BrN2O2 B1407583 3-ブロモ-5-[(モルホリン-4-イル)カルボニル]アニリン CAS No. 1375068-77-1](/img/structure/B1407583.png)
3-ブロモ-5-[(モルホリン-4-イル)カルボニル]アニリン
概要
説明
3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline is an organic compound with the molecular formula C11H13BrN2O2 It is a brominated aniline derivative that contains a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms
科学的研究の応用
3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is used in the development of advanced materials such as polymers and nanomaterials with specific electronic and optical properties.
作用機序
Target of Action
Similar compounds have been found to interact with viral rna to form a viral nucleocapsid .
Mode of Action
It is suggested that similar compounds modulate viral translation initiation by interacting with hepatitis c virus (hcv) internal ribosome entry site (ires) and 40s ribosomal subunit .
Biochemical Pathways
It is likely that the compound influences the pathways related to viral replication and protein synthesis, given its interaction with viral rna and the ribosomal subunit .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that the compound may inhibit viral replication and protein synthesis .
生化学分析
Biochemical Properties
3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. The nature of these interactions often involves the inhibition or activation of the enzyme’s activity, thereby influencing various biochemical pathways. The compound’s unique structure allows it to form stable complexes with these biomolecules, which can be crucial for its function in biochemical assays .
Cellular Effects
The effects of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK pathway, a critical signaling pathway involved in cell growth and differentiation. By altering the activity of this pathway, 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline can induce changes in gene expression and metabolic processes within the cell .
Molecular Mechanism
At the molecular level, 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its use. The compound’s bromine atom and morpholine ring are key structural features that facilitate its binding to target proteins. These interactions can lead to changes in the conformation of the target protein, thereby modulating its activity. Additionally, 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under standard laboratory conditions for extended periods. Its long-term effects on cellular function can vary. In vitro studies have shown that prolonged exposure to 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline can exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity .
Metabolic Pathways
3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can influence the compound’s activity and its effects on cellular function. Additionally, 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline can affect metabolic flux and alter the levels of certain metabolites within the cell .
Transport and Distribution
The transport and distribution of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Once inside the cell, 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline can accumulate in specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline typically involves the bromination of aniline derivatives followed by the introduction of the morpholine ring. One common method involves the reaction of 3-bromoaniline with morpholine-4-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the morpholine ring can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate, hydrogen peroxide, or nitric acid under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted aniline derivatives.
Oxidation: Formation of nitrosoaniline or nitroaniline derivatives.
Reduction: Formation of morpholine alcohol derivatives.
類似化合物との比較
Similar Compounds
3-Bromoaniline: Lacks the morpholine ring, making it less versatile in terms of chemical reactivity and biological activity.
5-[(Morpholin-4-yl)carbonyl]aniline: Lacks the bromine atom, which may reduce its efficacy in certain applications.
3-Chloro-5-[(morpholin-4-yl)carbonyl]aniline: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological properties.
Uniqueness
3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline is unique due to the presence of both the bromine atom and the morpholine ring. This combination provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses and a potential candidate for drug development.
特性
IUPAC Name |
(3-amino-5-bromophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c12-9-5-8(6-10(13)7-9)11(15)14-1-3-16-4-2-14/h5-7H,1-4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPZZRCRZDBQFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901245894 | |
| Record name | (3-Amino-5-bromophenyl)-4-morpholinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901245894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375068-77-1 | |
| Record name | (3-Amino-5-bromophenyl)-4-morpholinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375068-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Amino-5-bromophenyl)-4-morpholinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901245894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


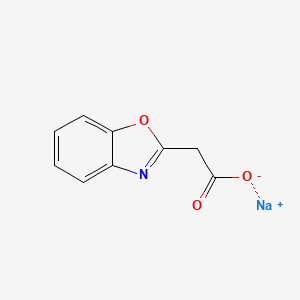
![2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol trihydrochloride](/img/structure/B1407501.png)
![(4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine hydrochloride](/img/structure/B1407502.png)
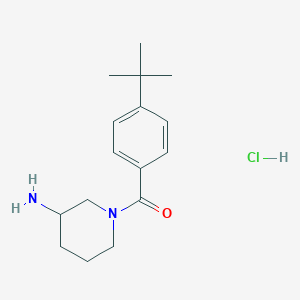

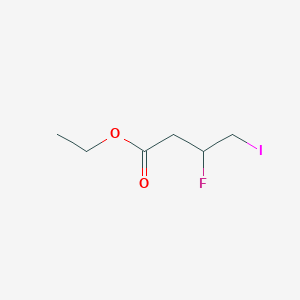
![{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/structure/B1407509.png)
